molecular formula C22H21ClO5 B11154771 ethyl 3-{7-[(3-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate

ethyl 3-{7-[(3-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate

Cat. No.: B11154771
M. Wt: 400.8 g/mol
InChI Key: XHFAPRUFYWDGJV-UHFFFAOYSA-N
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Description

Ethyl 3-{7-[(3-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is an organic compound belonging to the class of coumarins and derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{7-[(3-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives .

Scientific Research Applications

Ethyl 3-{7-[(3-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-{7-[(3-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-{7-[(3-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is unique due to its specific structural features, such as the presence of the ethyl ester group and the 3-chlorobenzyl moiety. These features contribute to its distinct chemical reactivity and biological activity compared to similar compounds .

Biological Activity

Ethyl 3-{7-[(3-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is a synthetic organic compound belonging to the class of chromene derivatives. Chromenes are recognized for their diverse biological activities, making them significant in medicinal chemistry and pharmacology. This compound, specifically, has garnered attention due to its potential therapeutic applications, particularly in cancer treatment and enzyme inhibition.

Chemical Structure and Synthesis

The molecular formula of this compound is C22H21ClO5. The synthesis typically involves multiple steps, starting from salicylaldehyde derivatives, which undergo cyclization to form the chromene core. Subsequent reactions introduce the 3-chlorobenzyl group through etherification using chlorobenzyl chloride and bases like potassium carbonate in aprotic solvents such as dimethylformamide (DMF) .

Synthetic Route Summary

StepReaction TypeKey Reagents
1CyclizationSalicylaldehyde derivative
2Etherification3-Chlorobenzyl chloride, Potassium carbonate
3EsterificationEthanol or propanoic acid

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Interaction : It can bind to specific receptors, influencing signal transduction pathways.
  • Gene Expression Modulation : The compound may affect the expression of genes related to inflammation, cell proliferation, and apoptosis.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that chromene derivatives can induce apoptosis in cancer cells by modulating Bcl-2 family proteins and affecting mitochondrial pathways .

Case Studies

Several studies have investigated the anticancer effects of chromene derivatives:

  • Study on Jurkat Cells : A derivative with a similar structure demonstrated potent activity against Jurkat cells with an IC50 value lower than doxorubicin .
  • HT29 Cell Line : Compounds with similar substituents were tested against HT29 colorectal cancer cells, showing significant growth inhibition attributed to specific structural features .

Antimicrobial Activity

In addition to anticancer properties, this compound has shown potential antimicrobial activity. Compounds in this class have been evaluated against various bacterial strains, demonstrating effectiveness due to their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

Summary of Findings

The biological activities of this compound highlight its potential as a therapeutic agent:

Activity TypeEvidence of Efficacy
AnticancerInduces apoptosis in cancer cells; inhibits Bcl-2 proteins
AntimicrobialEffective against Gram-positive and Gram-negative bacteria

Future Research Directions

Future research should focus on:

  • Mechanistic Studies : Elucidating the precise molecular mechanisms underlying its biological activities.
  • Structure–Activity Relationship (SAR) : Investigating how modifications in structure influence activity.
  • Clinical Trials : Conducting clinical trials to evaluate safety and efficacy in humans.

Properties

Molecular Formula

C22H21ClO5

Molecular Weight

400.8 g/mol

IUPAC Name

ethyl 3-[7-[(3-chlorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]propanoate

InChI

InChI=1S/C22H21ClO5/c1-3-26-21(24)10-9-19-14(2)18-8-7-17(12-20(18)28-22(19)25)27-13-15-5-4-6-16(23)11-15/h4-8,11-12H,3,9-10,13H2,1-2H3

InChI Key

XHFAPRUFYWDGJV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C2=C(C=C(C=C2)OCC3=CC(=CC=C3)Cl)OC1=O)C

Origin of Product

United States

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